![molecular formula C15H13FN2O4S B2896759 4-fluoro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 922554-23-2](/img/structure/B2896759.png)
4-fluoro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide
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Overview
Description
Scientific Research Applications
Selective Cyclooxygenase-2 Inhibition
Research has demonstrated the potential of fluorine-substituted benzenesulfonamide derivatives, including compounds structurally related to 4-fluoro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide, as selective inhibitors of cyclooxygenase-2 (COX-2). This selectivity is enhanced by the introduction of a fluorine atom, leading to compounds with significant potential for the treatment of inflammatory conditions like rheumatoid arthritis and osteoarthritis, without inhibiting cyclooxygenase-1 (COX-1) significantly, thus reducing gastrointestinal side effects (Hashimoto et al., 2002).
Antitumor Activity
Benzothiazole and benzoxazole compounds, sharing a core structural similarity with this compound, have shown promise in antitumor studies. These compounds have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. Notably, some derivatives have demonstrated significant inhibitory activities, making them potential candidates for further anticancer research and development (Hutchinson et al., 2001).
Carbonic Anhydrase Inhibition
Studies have also explored the role of sulfonamide-based compounds, including fluorine-substituted derivatives, as inhibitors of carbonic anhydrase. These compounds have been found to exhibit strong inhibitory action against this enzyme, which is implicated in various physiological processes including respiration and the regulation of pH in tissues. This activity suggests their potential utility in designing therapeutics for conditions where carbonic anhydrase activity is dysregulated (Sapegin et al., 2018).
Supramolecular Chemistry
Research into the crystal structures of related sulfonamide compounds has provided insights into their supramolecular architecture, including packing patterns and intermolecular interactions. These studies contribute to a deeper understanding of the molecular basis for the biological activities of these compounds and facilitate the design of new molecules with improved efficacy and selectivity (Suchetan et al., 2015).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-fluoro-N-(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O4S/c16-10-1-4-12(5-2-10)23(20,21)18-11-3-6-14-13(9-11)15(19)17-7-8-22-14/h1-6,9,18H,7-8H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMBHCZAKIENIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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